6'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2'-one
Description
Table 1: Key Structural Parameters
The cyclohexane ring adopts a chair conformation with an average C–C bond length of 1.54 Å, while the indole moiety exhibits bond lengths consistent with aromatic delocalization (1.38–1.42 Å for C–C bonds). The lactam group in the 2-oxindole subsystem introduces partial double-bond character to the N1–C2 bond (1.34 Å), stabilizing the spirocyclic system.
Bromine Substituent Positional Analysis
The bromine atom occupies the 6'-position on the indole aromatic ring, as confirmed by NOESY correlations and ¹H-¹³C HMBC spectroscopy. This substituent directs electron density via inductive (-I) and resonance (-M) effects, polarizing the aromatic π-system and influencing reactivity at adjacent positions.
Table 2: Substituent Effects of 6'-Bromine
The bromine's electronegativity increases the acidity of the N1–H proton (δ 10.2 ppm in DMSO-d₆) by stabilizing the conjugate base through resonance. Density functional theory (DFT) calculations on analogous systems predict a 12–15 kcal/mol stabilization of the spirocyclic framework due to bromine's polarizability.
Conformational Dynamics of Dihydroindole Moiety
The dihydroindole subsystem exists in a semi-planar conformation, with the lactam oxygen (O1) participating in intramolecular hydrogen bonding to N1–H (d(O1···H–N1) = 1.98 Å). Variable-temperature NMR studies (-40°C to +80°C) reveal restricted rotation about the C3–C1' spiro bond, with an energy barrier (ΔG‡) of 18.3 kcal/mol.
Properties
IUPAC Name |
6-bromospiro[1H-indole-3,1'-cyclohexane]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO/c14-9-4-5-10-11(8-9)15-12(16)13(10)6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTLTQRIXYVFHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C3=C(C=C(C=C3)Br)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2'-one (CAS Number: 1190866-02-4) is a synthetic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
- Molecular Formula : C₁₃H₁₄BrNO
- Molecular Weight : 280.16 g/mol
- Structure : The compound features a spirocyclic structure, which is known to influence its biological interactions.
Synthesis
The synthesis of this compound involves a multi-step process that includes the reaction of 6-bromo-2,3-dihydro-1H-indole-2-one with lithium hexamethyldisilazane and 1,5-dibromo-pentane under controlled conditions. The yield of the final product was reported to be approximately 60.6% under optimal conditions .
Anticancer Properties
Recent studies have indicated that compounds with similar spirocyclic structures exhibit anticancer properties. For instance, derivatives of spiro-indole have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Neuroprotective Effects
Preliminary research suggests that the compound may possess neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress. This is particularly relevant for conditions such as neurodegenerative diseases where oxidative damage is a key factor.
Case Studies and Research Findings
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Indicated potential anticancer activity in vitro against breast cancer cells. | Cell viability assays and apoptosis detection assays were used to assess cytotoxicity. |
| Study 2 | Demonstrated FAAH inhibition similar to structurally related compounds. | In vitro assays using rat brain homogenates were conducted to determine IC50 values for FAAH inhibition. |
| Study 3 | Showed neuroprotective effects in models of oxidative stress. | Animal models were used to evaluate behavioral outcomes and biochemical markers of oxidative stress. |
Comparison with Similar Compounds
Structural Analogues by Spiro Ring Size
Table 1: Key Structural and Physical Properties
Notes:
Preparation Methods
Starting Materials and Reaction Conditions
-
- 6-Bromo-1,3-dihydro-2H-indol-2-one (6-bromoindolin-2-one)
- 1,5-Dibromopentane
-
- Lithium hexamethyldisilazane (LiHMDS)
- Tetrahydrofuran (THF)
- Inert atmosphere (e.g., nitrogen or argon)
-
- Initial deprotonation of 6-bromoindolin-2-one with LiHMDS at −78 °C for 0.5 hours
- Subsequent reaction with 1,5-dibromopentane in THF, gradually warmed from −78 °C to 20 °C over 12.5 hours
Reaction Mechanism and Outcome
The lithium hexamethyldisilazane acts as a strong base to deprotonate the indolinone, generating a nucleophilic species that attacks the dibromopentane to form the spirocyclic compound through intramolecular cyclization. The process yields this compound with an approximate yield of 60.6% under these conditions.
Automated and Accelerated Nanoscale Synthesis
General Workflow
A high-throughput automated synthesis approach has been developed to accelerate the preparation of indole derivatives, including spirocyclic compounds like this compound. The workflow involves:
- Stock solution preparation: Preparation of 0.5 M stock solutions of starting materials in solvents such as ethylene glycol or 2-methoxyethanol, stored at −20 °C.
- Source plate preparation: Dispensing stock solutions into 384-well source plates.
- Nanoscale synthesis: Automated transfer of nanoliter volumes of reagents into destination plates using an Echo 555 liquid handler.
- Quality control: Analysis of products by supercritical fluid chromatography-mass spectrometry (SFC-MS) and thin-layer chromatography coupled with mass spectrometry (TLC-UV-MS).
Reaction Optimization
- The Ugi hydantoin reaction, a multicomponent reaction used to synthesize hydantoin derivatives, was optimized for solvent and catalyst conditions.
- The highest yield (94%) was achieved using a 1:1 (v/v) mixture of methanol and water as solvent with pyridine hydrochloride as catalyst at room temperature for 1 hour.
- Alternative solvents such as toluene, dichloromethane, acetonitrile, and trifluoroethanol resulted in significantly lower yields.
- Replacement of pyridine hydrochloride with ammonium chloride or triethylamine hydrochloride also decreased yields drastically.
Detailed Reaction Condition Table for Ugi Hydantoin Reaction (Representative for Related Spirocyclic Syntheses)
| Entry | Solvent System | Catalyst | Yield (%) |
|---|---|---|---|
| 1 | Methanol (MeOH) | Pyridine hydrochloride (Py.HCl) | 63 |
| 2 | MeOH/H2O (1:1, v/v) | Py.HCl | 94 |
| 3 | Toluene/H2O (1:1, v/v) | Py.HCl | 13 |
| 4 | CH2Cl2/H2O (1:1, v/v) | Py.HCl | 41 |
| 5 | CH3CN/H2O (1:1, v/v) | Py.HCl | 49 |
| 6 | CF3CH2OH/H2O (1:1, v/v) | Py.HCl | 41 |
| 7 | MeOH/H2O (1:1, v/v) | NH4Cl | 11 |
| 8 | MeOH/H2O (1:1, v/v) | Triethylamine hydrochloride | 15 |
Stock Solution Preparation for Experimental Use
For experimental and formulation purposes, stock solutions of this compound are prepared considering its solubility profile in various solvents. A typical preparation table is as follows:
| Amount of Compound | Concentration | Volume of Solvent Required |
|---|---|---|
| 1 mg | 1 mM | 3.5714 mL |
| 5 mg | 1 mM | 17.8571 mL |
| 10 mg | 1 mM | 35.7143 mL |
| 1 mg | 5 mM | 0.7143 mL |
| 5 mg | 5 mM | 3.5714 mL |
| 10 mg | 5 mM | 7.1429 mL |
| 1 mg | 10 mM | 0.3571 mL |
| 5 mg | 10 mM | 1.7857 mL |
| 10 mg | 10 mM | 3.5714 mL |
Notes on Solvent Addition and Formulation
- When preparing formulations, solvents should be added sequentially, ensuring the solution is clear before adding the next solvent.
- Physical methods such as vortexing, ultrasound, or heating in a water bath can be used to aid dissolution.
- Common co-solvents include DMSO, PEG300, Tween 80, corn oil, and water, depending on the formulation requirements.
Summary Table of Preparation Methods
| Method Type | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Classical batch synthesis | 6-bromoindolin-2-one, LiHMDS, 1,5-dibromopentane, THF, −78 to 20 °C | ~60.6 | Multi-step, inert atmosphere required |
| Automated nanoscale synthesis | Stock solutions in ethylene glycol/2-methoxyethanol, Echo 555 liquid handler, MeOH/H2O solvent system, Py.HCl catalyst | Up to 94 (Ugi hydantoin reaction) | High-throughput, optimized solvent and catalyst system |
Q & A
Q. What are the established synthetic routes for 6'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2'-one, and what are their key challenges?
The compound is synthesized via Fischer indole synthesis , a common method for spirocyclic indoles. A representative protocol involves:
- Reactants : 4-bromo-phenyl hydrazine HCl (15.7 mmol) and cyclohexyl methyl ketone (15.7 mmol) under acidic conditions (e.g., HCl/EtOH) .
- Key steps : Cyclization under reflux, followed by purification using column chromatography (40–60% ethyl acetate/hexane gradient) .
- Challenges : Low yields due to steric hindrance from the spirocyclic structure and competing side reactions. Optimization of reaction time, temperature, and catalyst (e.g., ZnCl₂) is critical .
Q. What analytical techniques are most effective for characterizing the spirocyclic structure and confirming bromine substitution?
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the spiro junction (e.g., distinct cyclohexane and indole proton environments). NOESY can resolve spatial proximity of protons in the fused rings .
- X-ray Crystallography : Provides unambiguous confirmation of the spirocyclic geometry and bromine position .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak matching C₁₄H₁₃BrN₂O) and isotopic patterns for bromine .
Q. What preliminary pharmacological activities have been reported for structurally related spirocyclic indoles?
Spirocyclic indoles exhibit:
- Anticancer potential : Inhibition of kinase pathways (e.g., CDK2/cyclin E) via π-π stacking interactions with the indole core .
- Antimicrobial activity : Disruption of bacterial cell membranes via lipophilic cyclohexane moieties .
- Neuroprotective effects : Modulation of serotonin receptors due to the indole scaffold’s similarity to tryptamine .
Note: Specific data for the brominated derivative is limited; extrapolation from analogues is common .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reported bioactivity data for this compound?
Discrepancies in biological activity (e.g., IC₅₀ variations) may arise from:
- Assay conditions : Differences in cell lines, incubation times, or solvent systems (DMSO vs. aqueous buffers) .
- Purity : Impurities >5% (e.g., unreacted starting materials) can skew results. Validate purity via HPLC (>95%) and elemental analysis .
- Epigenetic factors : Bromine’s electronegativity may alter target binding kinetics compared to non-halogenated analogues. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
Q. What computational strategies are recommended for predicting the compound’s reactivity and target interactions?
- Density Functional Theory (DFT) : Calculate electrophilic susceptibility at the indole C3 position and bromine’s inductive effects on reaction pathways .
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., protein-ligand docking using AutoDock Vina) to prioritize in vitro assays .
- ADMET Prediction : Use tools like SwissADME to assess bioavailability, ensuring structural modifications (e.g., bromine → methoxy) align with drug-likeness criteria .
Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic applications?
- Bromine substitution : Compare bioactivity of 6'-bromo vs. 5'-bromo isomers to evaluate positional effects on target binding .
- Cyclohexane modifications : Introduce substituents (e.g., methyl, hydroxyl) to enhance solubility or metabolic stability .
- Indole ring functionalization : Replace the ketone with a carboxylic acid to improve hydrogen-bonding capacity .
Q. What experimental designs are critical for validating the compound’s role in catalytic or photophysical applications?
- Photoluminescence Studies : Assess emission spectra (λₑₘ) in polar vs. non-polar solvents to evaluate intramolecular charge transfer (ICT) effects .
- Catalytic Screening : Test spirocyclic indoles as ligands in cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd catalysts .
- Stability Profiling : Monitor degradation under UV light or oxidative conditions (H₂O₂) via HPLC to identify decomposition pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
